5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one
Description
The compound 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one features a 1,2,4-oxadiazole ring linked to a 3-bromophenyl group, a dihydropyridin-2-one core, and an N-substituted 2,3-dihydroindole moiety.
Properties
IUPAC Name |
5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O3/c24-18-6-3-5-16(12-18)22-25-23(31-26-22)17-8-9-20(29)27(13-17)14-21(30)28-11-10-15-4-1-2-7-19(15)28/h1-9,12-13H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUPFWUFGNUAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one (referred to as Compound A ) is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antiviral, and enzyme inhibition activities.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes an oxadiazole ring and a dihydropyridine moiety. Its molecular formula is with a molecular weight of approximately 350.14 g/mol. The presence of the bromophenyl group and the indole derivative suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. The indole fragment within the structure is known for its role in developing effective anticancer agents. For instance, derivatives containing indole have shown significant cytotoxicity against various cancer cell lines.
- Case Study : A study conducted by Abdel-Gawad et al. demonstrated that indole derivatives fused with oxadiazole exhibited potent activity against human cancer cell lines, reducing cell viability significantly compared to control groups . Compound A's structure suggests it may similarly inhibit cancer cell proliferation.
Antiviral Activity
The antiviral properties of compounds containing oxadiazole rings are well-documented. Compounds similar to Compound A have been tested for their efficacy against viral infections such as HSV-1.
- Research Findings : In a comparative study, several oxadiazole derivatives were synthesized and screened for antiviral activity. Compounds showed up to 91% inhibition of HSV-1 replication at concentrations around 50 μM . Given the structural similarities, Compound A may exhibit comparable antiviral effects.
Enzyme Inhibition
Compound A has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and viral replication. Specifically, its interaction with GTPase KRas has been studied.
- Binding Affinity : Data from BindingDB indicates that Compound A has a binding affinity with GTPase KRas, which is crucial for many signaling pathways in cancer cells . This suggests that Compound A could serve as a lead compound in the development of targeted therapies against KRas-driven cancers.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following compounds share key structural motifs with the target molecule:
Key Observations:
- Oxadiazole Isomerism : The target compound and the analog from share the 1,2,4-oxadiazole core, while the compound in uses a 1,3,4-oxadiazole isomer, which alters electronic properties and hydrogen-bonding capacity.
- Bromine Position : The 3-bromophenyl group in the target vs. 4-bromophenyl in and 5-bromopyridinyl in may influence steric and electronic interactions in binding pockets.
- Heterocyclic Diversity: The dihydropyridinone and indole moieties in the target contrast with the benzoxazole in and pyridinone in , impacting solubility and target selectivity.
Critical Analysis of Structural Impact
- Bromine Substitution : The 3-bromophenyl group in the target may enhance π-π stacking in hydrophobic pockets compared to 4-bromo analogs, as seen in .
- Oxadiazole vs. Benzoxazole : The 1,2,4-oxadiazole in the target offers greater metabolic stability than the benzoxazole in , which is prone to oxidative degradation.
- Indole vs. Pyridinone: The dihydroindole in the target could improve blood-brain barrier penetration relative to the pyridinone in , making it more suitable for CNS-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
